3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione
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Overview
Description
3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione is an organic compound with a complex structure that includes a chromenyl group, an ethoxyphenyl group, and a pentane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with acetylacetone in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using an acid catalyst to yield the chromenyl structure. The final step involves the addition of a pentane-2,4-dione moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromenyl derivatives.
Scientific Research Applications
3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
Acetylacetone: A simpler 1,3-diketone with similar reactivity but lacking the chromenyl and ethoxyphenyl groups.
Chalcones: Compounds with a similar structure but without the pentane-2,4-dione moiety.
Uniqueness
3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H22O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione |
InChI |
InChI=1S/C22H22O4/c1-4-25-17-11-9-16(10-12-17)21-13-19(22(14(2)23)15(3)24)18-7-5-6-8-20(18)26-21/h5-13,19,22H,4H2,1-3H3 |
InChI Key |
HQPCTBWEANYTSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(C3=CC=CC=C3O2)C(C(=O)C)C(=O)C |
Origin of Product |
United States |
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